Product packaging for Jaborosalactone B(Cat. No.:CAS No. 6105-16-4)

Jaborosalactone B

Cat. No.: B14731448
CAS No.: 6105-16-4
M. Wt: 454.6 g/mol
InChI Key: DZSFTVFZQVZQIU-ZRONUGQKSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a branch of science focused on the study of chemical compounds isolated from living organisms. These substances, often referred to as secondary metabolites, are not essential for the primary metabolic processes of the organism but are thought to provide an evolutionary advantage, such as defense against predators or pathogens. Jaborosalactone B is one such secondary metabolite, derived from plant sources. The study of such compounds is significant as they have historically been a rich source of complex chemical structures and have served as inspiration for the development of new molecules in various fields.

Classification within the Withanolide Family

This compound belongs to a large and structurally diverse class of natural products known as withanolides. researchgate.net Withanolides are a group of naturally occurring C-28 steroidal lactones built upon an ergostane-type skeleton. researchgate.net A key structural feature is the presence of a lactone (a cyclic ester) in the side chain. researchgate.net

These compounds are predominantly found in various genera of the Solanaceae (nightshade) plant family. This compound, specifically, is isolated from plants of the Jaborosa genus, such as Jaborosa integrifolia. mdpi.comresearchgate.net The withanolide family is known for its highly oxygenated and structurally modified members, which leads to a wide array of distinct compounds. researchgate.net

Research Significance and Scope of Investigation

The scientific interest in withanolides, including this compound, stems from their diverse and potent biological activities. researchgate.net Research into this family has explored potential applications stemming from cytotoxic, anti-inflammatory, antimicrobial, and insecticidal properties. ontosight.aimdpi.com

The primary research significance of this compound lies in its role in comparative studies to understand structure-activity relationships. For example, its biological properties have been evaluated alongside structurally similar analogs like Jaborosalactone A and Jaborosalactone D. A key area of investigation has been its potential as an antifeedant—a compound that deters herbivores from feeding. mdpi.comwikipedia.org

In a specific study, the antifeedant effects of withanolides from Jaborosa integrifolia were tested against the caterpillar Spodoptera littoralis. mdpi.comresearchgate.net The results of this research highlight the subtle but critical role that chemical structure plays in biological activity. While Jaborosalactone A showed a potent feeding inhibitory effect, this compound, which differs in the arrangement of its A and B rings, did not exhibit a significant antifeedant effect in the same assay. mdpi.comresearchgate.net This finding is crucial, as it demonstrates that minor structural modifications can lead to a complete loss of a specific biological activity. researchgate.net Such investigations are fundamental to understanding how natural products interact with biological systems and for guiding the synthesis of new bioactive compounds. The chemical synthesis of this compound has also been an area of academic research, focusing on developing methods to construct its complex steroidal framework.

Detailed Research Findings

The following table summarizes the comparative results of an antifeedant bioassay involving this compound and its analogs.

CompoundTest OrganismConcentrationAntifeedant Index (%)Outcome
Jaborosalactone ASpodoptera littoralis20 μg/cm²74%Potent feeding inhibition mdpi.com
This compoundSpodoptera littoralis20 μg/cm²+19%No significant effect mdpi.com
Jaborosalactone DSpodoptera littoralis20 μg/cm²-19%No significant effect mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O5 B14731448 Jaborosalactone B CAS No. 6105-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6105-16-4

Molecular Formula

C28H38O5

Molecular Weight

454.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1-[(6R,8S,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H38O5/c1-15-12-24(33-26(32)18(15)14-29)16(2)19-8-9-20-17-13-23(30)22-6-5-7-25(31)28(22,4)21(17)10-11-27(19,20)3/h5-7,16-17,19-21,23-24,29-30H,8-14H2,1-4H3/t16-,17-,19+,20-,21-,23+,24+,27+,28+/m0/s1

InChI Key

DZSFTVFZQVZQIU-ZRONUGQKSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H](C5=CC=CC(=O)[C@]45C)O)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5=CC=CC(=O)C45C)O)C)CO

Origin of Product

United States

Structural Characterization Methodologies for Jaborosalactone B

Spectroscopic Approaches for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the structure of novel chemical entities. For Jaborosalactone B, a suite of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (HRMS), are indispensable.

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental to this process.

The ¹H NMR spectrum of a related compound, Jaborosalactone A, reveals characteristic signals for withanolides, including olefinic protons and multiple methyl groups. In this compound, the key structural difference arises from the opening of an epoxide ring present in Jaborosalactone A, leading to the formation of a new double bond and an additional hydroxyl group researchgate.net. This transformation significantly alters the chemical shifts and coupling constants of nearby protons, providing clear markers for its structure in the ¹H NMR spectrum.

The ¹³C NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom in the molecule. The spectrum for a typical withanolide skeleton shows signals corresponding to carbonyl groups (ketone and lactone), olefinic carbons, and numerous sp³-hybridized carbons of the steroid nucleus and side chain. The structural changes in this compound compared to its congeners are reflected in distinct shifts in the ¹³C NMR data, confirming the altered functionality.

Table 1: Representative ¹³C NMR Data for a Withanolide Skeleton (Note: Specific data for this compound is not publicly available in recent literature; this table represents typical chemical shifts for a related withanolide core structure to illustrate the technique.)

Carbon No.Chemical Shift (δ) ppmCarbon Type
1~204.0C=O
2~128.5CH
3~138.0CH
4~34.0CH₂
5~55.0C
6~28.0CH₂
.........
26~170.0C=O (Lactone)

This interactive table showcases typical carbon environments in a withanolide. Specific assignments require detailed 2D NMR analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound, HRMS analysis establishes its molecular formula as C₂₈H₃₈O₅ researchgate.net. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places), allowing for the unambiguous determination of the elemental formula from a limited number of possibilities. This confirmation is a critical step that validates the structural information derived from NMR spectroscopy.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₈H₃₈O₅
Exact Mass (Calculated)454.2719
Molecular Weight454.60

This table provides the fundamental mass spectrometry data for this compound.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of complex molecules like withanolides. These techniques reveal correlations between different nuclei, allowing chemists to piece together the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out chains of connected protons within the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. It is the primary method for assigning the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting different molecular fragments, identifying quaternary (non-protonated) carbons, and placing functional groups like carbonyls and hydroxyls within the steroid core and side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the relative stereochemistry of the molecule.

Through the combined interpretation of these 2D NMR spectra, the complete three-dimensional structure of this compound can be confidently established.

Computer-Assisted Structure Elucidation (CASE) programs can be utilized to aid in the structural determination of natural products. These software tools use NMR data (¹³C, ¹H, HSQC, HMBC, etc.) as input to generate a set of possible structures consistent with the spectroscopic evidence. While not a replacement for manual interpretation by an experienced spectroscopist, CASE can be a valuable tool for verifying proposed structures or suggesting alternative possibilities for complex molecules like withanolides.

Chromatographic Techniques for Isolation and Purity Assessment

The isolation of a pure compound from a complex natural extract is a prerequisite for accurate structural elucidation. Chromatography is the primary methodology for achieving this separation.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the isolation and final purity assessment of natural products. In the case of this compound, an initial extraction from the plant material (Jaborosa integrifolia) with a solvent like ethanol (B145695) is performed mdpi.com. This crude extract is then subjected to various chromatographic steps.

Preparative HPLC, using a larger column, is often the final step in the purification process to yield pure this compound. A common approach for withanolides involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The components of the mixture separate based on their relative polarity, and a detector (typically UV-Vis) is used to monitor the elution of compounds. Fractions corresponding to the desired peak are collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated this compound is then confirmed using analytical HPLC, which should show a single, sharp peak.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique for the separation and preliminary identification of withanolides like this compound from crude plant extracts. This method is valued for its simplicity, speed, and cost-effectiveness in assessing the purity of a sample and monitoring the progress of chemical reactions.

In the context of this compound and other withanolides, the stationary phase typically employed is a silica (B1680970) gel plate (often Silica gel 60 F254). The choice of the mobile phase is critical for achieving effective separation. A common solvent system for withanolide aglycones is a mixture of chloroform (B151607) and methanol, often in a 95:5 ratio. For more polar withanolides, the proportion of methanol may be increased. Another documented mobile phase for the separation of various withanolides consists of a combination of dichloromethane, methanol, acetone, and diethyl ether (e.g., in a 15:1:1:1 v/v/v/v ratio) researchgate.net.

Once the chromatogram is developed, the separated compounds are visualized. Under UV light at 254 nm, compounds with a UV-absorbing chromophore, characteristic of the α,β-unsaturated ketone in the withanolide A-ring, appear as dark spots. Further visualization can be achieved by spraying the plate with specific reagents, such as a vanillin-sulfuric acid reagent, followed by heating, which produces colored spots indicative of different compounds. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification in conjunction with standards.

Table 1: Typical Parameters for TLC Analysis of Withanolides

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase Chloroform:Methanol (95:5) or Dichloromethane:Methanol:Acetone:Diethyl ether (15:1:1:1)
Visualization UV light (254 nm), Vanillin-sulfuric acid spray reagent
Identification Comparison of Rƒ values with known standards

Flash Chromatography

Following preliminary analysis by TLC, flash chromatography is a crucial step for the preparative isolation and purification of this compound from a complex mixture. This technique is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, leading to faster and more efficient separations compared to traditional gravity-fed column chromatography.

The process begins with the crude extract being adsorbed onto a small amount of silica gel and then loaded onto the top of a column packed with a larger amount of silica gel, which serves as the stationary phase. A solvent system, often similar or slightly less polar than the one optimized for TLC, is then pumped through the column. The selection of the solvent system is designed to allow for the differential elution of the various components in the mixture.

As the solvent flows through the column, the compounds separate based on their affinity for the stationary phase and solubility in the mobile phase. Fractions of the eluent are collected sequentially and are typically analyzed by TLC to identify those containing the desired compound, this compound. The fractions containing the pure compound are then combined and the solvent is evaporated to yield the purified this compound. This method is highly effective for obtaining milligram to gram quantities of pure withanolides for further structural elucidation and biological studies.

Table 2: General Procedure for Flash Chromatography Purification of Withanolides

StepDescription
Stationary Phase Silica Gel (230-400 mesh)
Sample Loading Dry loading (adsorbed on silica gel) or direct liquid loading
Mobile Phase Gradient or isocratic elution with a solvent system optimized by TLC (e.g., hexane-ethyl acetate, chloroform-methanol)
Fraction Collection Automated or manual collection of eluting fractions
Analysis TLC analysis of collected fractions to identify those containing the target compound
Final Step Combination of pure fractions and solvent evaporation

Comparison with Related Withanolide Structures and Structural Specificities

This compound belongs to the withanolide class, a group of C28 steroidal lactones built on an ergostane (B1235598) framework. The characteristic features of withanolides include a lactone in the side chain and often a 2-en-1-one system in the A-ring researchgate.net. This compound was first isolated from the plant Jaborosa integrifolia researchgate.net.

The structure of this compound is closely related to that of Jaborosalactone A. In Jaborosalactone A, the core steroidal structure features a 5β,6β-epoxide ring. A key structural distinction in this compound is the opening of this epoxide ring, which results in the formation of a new double bond and a hydroxyl group. This transformation leads to an allylic alcohol arrangement in what was the B-ring of the steroid nucleus.

This structural modification has a significant impact on the molecule's three-dimensional shape and polarity, which in turn can influence its biological activity. For instance, studies on the antifeedant activity of withanolides from Jaborosa integrifolia have shown that the rearrangement of the epoxide in Jaborosalactone A to the allylic alcohol in this compound leads to a complete loss of antifeedant activity against the caterpillar Spodoptera littoralis. This highlights the critical role of the 5β,6β-epoxide moiety for this particular biological function.

Other related compounds include Jaborosalactone D, where the epoxide ring is cleaved to form a diol (a 5α,6β-dihydroxy arrangement), and chlorinated withanolides like Jaborosalactone C and E, also found in Jaborosa integrifolia. These variations in the substitution pattern of the steroid nucleus, particularly in rings A and B, contribute to the vast structural diversity observed within the withanolide family and are crucial determinants of their biological properties.

Table 3: Structural Comparison of this compound with Related Compounds

CompoundKey Structural Feature in Ring B
Jaborosalactone A 5β,6β-epoxide
This compound Allylic alcohol (resulting from epoxide opening)
Jaborosalactone D 5α,6β-diol
Jaborosalactone C 5β-hydroxy-6α-chloro
Jaborosalactone E 5α-chloro-6β-hydroxy

Synthetic Strategies for Jaborosalactone B and Analogues

Total Synthesis Approaches

Total synthesis provides a means to access withanolides and their analogues without reliance on isolation from natural sources, which is often inefficient. nih.govchemrxiv.org It also offers the flexibility to create unnatural analogues for biological evaluation. chemrxiv.org The development of a scalable, divergent, and flexible pathway is a key goal in this field. nih.govchemrxiv.org

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgias.ac.in This process helps to identify strategic bond cleavages, known as disconnections, which correspond to reliable forward synthetic reactions. ias.ac.inamazonaws.comscitepress.org For complex molecules like withanolides, this analysis is crucial for designing a logical and efficient synthetic route. wikipedia.org

A key strategy in the synthesis of complex withanolides is a divergent approach, which allows for the creation of multiple analogues from a common intermediate. nih.govchemrxiv.org The retrosynthetic analysis for Jaborosalactone B and related structures often hinges on simplifying the densely functionalized steroid core and strategically disconnecting the side chain.

Key Disconnections in Withanolide Synthesis:

Side Chain Disconnection: The δ-lactone side chain is a primary target for disconnection. This can be envisioned as a disconnection between the C20 or C22 position of the steroid core and the lactone moiety. The forward reaction would then involve coupling a suitable side-chain precursor to the steroid nucleus.

A/B Ring Functionalization: The functional groups on the A and B rings, such as the enone system, are often installed late in the synthesis. Retrosynthetically, this involves transformations that simplify these rings to a more basic steroid scaffold.

C-Ring and D-Ring Construction: For syntheses starting from non-steroidal precursors, disconnections would focus on the key cyclization reactions that form the fused ring system.

Table 1: Key Retrosynthetic Strategies for Withanolide Synthesis

Disconnection Strategy Forward Reaction Implied Rationale
Side-Chain Installation Aldol (B89426) reaction, Grignard addition, Wittig reaction Simplifies the target to a functionalized steroid core and a separate side-chain fragment, allowing for convergent synthesis.
A/B Ring Functionalization Allylic oxidation, enone formation Allows for late-stage diversification to access different withanolide family members with varied A/B ring oxidation patterns. nih.gov
C-H Oxidation Photochemical oxygenation, enzymatic catalysis Introduces hydroxyl groups at unactivated positions late in the synthesis, mimicking biosynthetic pathways. nih.gov

The synthesis of withanolides is complicated by the presence of multiple stereogenic centers. smolecule.com Therefore, stereoselective reactions that control the three-dimensional arrangement of atoms are paramount. Notable features in the synthesis of withanolide A, a related compound, include a Corey–Seebach homologation and a vinylogous aldol reaction to control stereochemistry. researchgate.netresearchgate.net

Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical due to the high degree of polyoxygenation in these molecules. nih.govchemrxiv.org A gram-scale synthesis of withanolide D, a key intermediate, commenced with a protecting group-free diastereoselective 1,2-addition of 1,3-dithiane (B146892) to pregnenolone (B344588), showcasing high levels of both stereocontrol and chemoselectivity. nih.govchemrxiv.org

Table 2: Examples of Selective Transformations in Withanolide Synthesis

Transformation Type Specific Reaction Purpose Reference
Stereoselective Diastereoselective 1,2-addition Sets the stereochemistry at the C-17 side chain attachment point. nih.govchemrxiv.org
Stereoselective Luche reduction Achieves diastereoselective reduction of a ketone to a specific alcohol stereoisomer (>20:1 dr). chemrxiv.org
Stereoselective Sharpless Asymmetric Epoxidation Introduces a chiral epoxide, which serves as a handle for further functionalization. researchgate.netnih.gov
Chemoselective Oppenauer oxidation Selectively oxidizes a secondary alcohol to a ketone without affecting other sensitive functional groups. nih.govchemrxiv.org
Chemoselective Late-stage C-H oxidation Installs hydroxyl groups at specific positions on the steroid skeleton in the presence of other oxygenated functionalities. nih.gov

A signature structural feature of many bioactive withanolides, including this compound, is the oxidized A/B ring system, particularly the 4α-hydroxy-2,5-diene-1-one framework. The construction of this moiety is a significant synthetic challenge.

The total synthesis of a complex natural product like this compound is inherently a multi-step process. Modern synthetic efforts focus on developing divergent routes that can produce a variety of withanolides from a common, scalable intermediate. nih.govchemrxiv.org

A recently developed route enables the synthesis of 11 different withanolides in 12 to 20 steps. nih.gov This pathway begins with a gram-scale synthesis of a key intermediate and withanolide D. nih.govchemrxiv.org The route leverages a series of strategic, late-stage functionalizations to introduce the diverse oxygenation patterns characteristic of the withanolide family. nih.gov This approach significantly enhances the step economy compared to previous target-oriented syntheses. nih.gov

Key Stages in a Divergent Multi-Step Synthesis:

Core Construction: A diastereoselective 1,2-addition of 1,3-dithiane to pregnenolone is followed by an Oppenauer oxidation to form the initial enone structure of the steroid core. nih.govchemrxiv.org

Side-Chain Installation: The δ-lactone side chain is constructed and attached to the steroid nucleus.

A/B Ring Modification: Selective allylic oxidations are used to form the characteristic enone and dienone systems. nih.gov

Late-Stage C-H Oxidation: A bioinspired photochemical oxygenation sequence is used to install hydroxyl groups at C27, allowing access to withanolides that differ only by the position of a single hydroxyl group. nih.govchemrxiv.org

Semisynthesis and Structural Modification

Semisynthesis offers a more direct route to new withanolide analogues by chemically modifying abundant, naturally occurring precursors. nih.gov This strategy is valuable for exploring structure-activity relationships (SAR) and generating derivatives for biological testing. researchgate.net

A significant body of work has focused on the chemical derivatization of withanolides isolated from various plant species. nih.govresearchgate.net For example, numerous semisynthetic derivatives have been prepared from major isolated metabolites like jaborosalactone 5 and withaferin A to probe the structural requirements for antiproliferative activity. nih.govresearchgate.net These modifications often target the hydroxyl groups present on the withanolide scaffold, converting them into esters or other functional groups. nih.gov Such studies have revealed that a Δ²-1-oxo functionality in ring A, combined with a 5β,6β-epoxy or 5α-chloro-6β-hydroxy moiety in ring B, are important for potent cytotoxic activity. nih.govresearchgate.net

Directed Functionalization for Analogue Generation

The generation of this compound analogues through directed functionalization is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds. This approach involves the selective chemical modification of the this compound scaffold to produce a library of related molecules with varied biological activities. Late-stage functionalization (LSF) is a particularly powerful tool in this regard, as it allows for the introduction of chemical diversity at a late stage in the synthetic sequence, avoiding the need for de novo synthesis of each analogue. nih.gov

While specific examples of the directed functionalization of this compound to generate a wide array of analogues are not extensively detailed in the reviewed literature, the principles of this approach are well-established in medicinal chemistry. Strategies would typically involve targeting the various functional groups present in the this compound molecule, such as hydroxyl groups and double bonds, for chemical modification. For instance, the semi-synthetic elaboration of the related natural product, withanolide A, has resulted in 15 derivatives, providing a deeper understanding of its reactivity and biological properties. researchgate.net

Advances in Divergent Synthesis of Withanolides

Recent breakthroughs in synthetic methodology have enabled more flexible and efficient access to a wide range of withanolides, including this compound. Divergent synthesis, a strategy that allows for the production of multiple related compounds from a common intermediate, has been a major focus of this research.

A significant advance in this area is the development of a scalable and divergent synthesis of eleven different withanolides from the readily available starting material, pregnenolone. This approach relies on a series of late-stage functionalization reactions to introduce the diverse oxygenation patterns found in this class of natural products. A key innovation in this synthetic route is the use of a bioinspired photooxygenation-allylic hydroperoxide rearrangement sequence. This method facilitates the challenging late-stage oxidation at the C27 position of the withanolide skeleton, a common modification in naturally occurring withanolides.

The ability to synthesize a variety of withanolides from a single, scalable route addresses the issue of limited supply from natural sources and opens up new avenues for biological research. By providing access to both natural withanolides and their unnatural analogues, these divergent synthetic strategies are crucial for conducting detailed SAR studies and developing new therapeutic agents.

Structure Activity Relationship Sar Studies of Jaborosalactone B Analogues

Influence of Steroidal Nucleus Modifications on Bioactivity

Modifications to the steroidal core of withanolides have been shown to significantly impact their biological effects. Key alterations often involve the introduction or modification of substituents on the A and B rings of the steroid nucleus.

For instance, studies on various withanolides have demonstrated that the presence of a 2,3-en-1-one system in ring A is often crucial for cytotoxic and other biological activities. acs.orgacs.org Alterations to this functionality, such as reduction of the double bond or removal of the ketone, can lead to a significant decrease or complete loss of activity. Furthermore, the stereochemistry and substitution pattern of the A and B rings play a vital role. The 5β,6β-epoxy group, a common feature in many bioactive withanolides, has been identified as a key contributor to their cytotoxic effects. acs.orgnih.gov However, some studies suggest that it is not an absolute requirement, as analogues with a double bond at this position can retain significant activity. acs.org

The introduction of hydroxyl groups at various positions on the steroidal nucleus can also modulate bioactivity. For example, a hydroxyl group at the C-4 position of ring A has been suggested to enhance the inhibition of certain cellular targets. nih.gov Conversely, the introduction of hydroxyl groups at other positions, such as C-12 or C-15, has been shown to decrease cytotoxicity in some withanolide analogues. acs.org

Table 1: Influence of Steroidal Nucleus Modifications on the Bioactivity of Withanolide Analogues
ModificationObserved Effect on BioactivityGeneral Inference for Jaborosalactone B Analogues
Presence of 2,3-en-1-one in Ring AEssential for cytotoxicity acs.orgacs.orgLikely critical for the bioactivity of this compound
Presence of 5β,6β-epoxy Group in Ring BEnhances cytotoxicity acs.orgnih.govImportant for the potency of this compound
Replacement of 5β,6β-epoxy with a Double BondRetention of cytotoxicity acs.orgMay result in active this compound analogues
Introduction of a 4-hydroxyl GroupEnhances inhibitory activity nih.govCould potentially increase the bioactivity of this compound
Introduction of 12-hydroxyl or 15-hydroxyl GroupsDecreases cytotoxicity acs.orgMay lead to less active this compound analogues

Impact of Side Chain Structural Features on Biological Response

The lactone or modified lactone side chain attached at the C-17 position of the withanolide steroid core is a defining feature and a critical determinant of biological activity. acs.org Modifications to this side chain have been a major focus of SAR studies.

The structure of the lactone ring itself is important. Variations in the substitution pattern and stereochemistry of the side chain can lead to significant changes in potency and selectivity. For example, the presence and orientation of hydroxyl groups on the side chain can influence activity. Studies have shown that a hydroxyl group at C-27 can lead to a reduction in antiproliferative activity in some withanolide series. acs.org Acetylation of this hydroxyl group, however, has been found to enhance both cytotoxicity and other biological activities, suggesting that increased lipophilicity in this region can be beneficial. acs.org

Furthermore, the saturation of the side chain can also play a role. While many bioactive withanolides possess an unsaturated lactone, analogues with a saturated side chain can still exhibit significant activity, provided other key structural features are present. acs.org

Table 2: Impact of Side Chain Modifications on the Biological Response of Withanolide Analogues
ModificationObserved Effect on BioactivityGeneral Inference for this compound Analogues
Presence of a Lactone Side ChainCritical for activity acs.orgEssential for the bioactivity of this compound
Hydroxylation at C-27Reduces antiproliferative activity acs.orgMay decrease the cytotoxicity of this compound
Acetylation of 27-hydroxyl GroupEnhances cytotoxicity and other activities acs.orgA potential strategy to increase the potency of this compound
Saturation of the Side ChainCan retain activity depending on other structural features acs.orgMay lead to active this compound analogues with altered profiles

Role of Specific Functional Groups in Activity Modulation (e.g., α,β-unsaturated ketone, epoxide ring, oxygenated functions)

Specific functional groups are well-recognized as being pivotal for the biological activity of withanolides. The α,β-unsaturated ketone in ring A is a recurring motif in many potent withanolides and is considered a key pharmacophore. acs.orgacs.org This Michael acceptor is thought to react with nucleophilic residues, such as cysteine thiols, in target proteins, leading to covalent modification and inhibition of their function.

The epoxide ring at the 5,6-position is another critical functional group that contributes significantly to the bioactivity of many withanolides. acs.orgnih.gov The strained nature of the epoxide ring makes it susceptible to nucleophilic attack, potentially leading to covalent interactions with biological macromolecules.

Table 3: Role of Specific Functional Groups in the Activity Modulation of Withanolide Analogues
Functional GroupPostulated Role in BioactivityGeneral Inference for this compound
α,β-unsaturated ketone (Ring A)Covalent interaction with target proteins (Michael acceptor) acs.orgacs.orgLikely a key contributor to its mechanism of action
5,6-epoxide RingEnhances reactivity and potential for covalent modification acs.orgnih.govImportant for high potency
Oxygenated Functions (hydroxyls, ketones, lactone)Influence polarity, solubility, and receptor bindingFine-tune the pharmacokinetic and pharmacodynamic properties

Computational and Molecular Modeling Approaches in SAR

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For withanolides, QSAR models could help to identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with their cytotoxic or other biological effects. This information can then be used to predict the activity of novel, unsynthesized analogues and guide the design of more potent and selective compounds.

Molecular docking simulations can provide insights into the potential binding modes of this compound and its analogues with various biological targets. By predicting the interactions between the small molecule and the active site of a protein, docking studies can help to rationalize the observed SAR and identify key residues involved in binding. This can further guide the design of new derivatives with improved affinity and selectivity.

Although no specific studies on this compound were identified, the application of these computational methods to the broader withanolide class has the potential to significantly accelerate the discovery and development of new therapeutic agents based on this scaffold.

Mechanistic Investigations of Jaborosalactone B S Biological Actions

Identification of Molecular Targets and Binding Interactions

The precise molecular targets of Jaborosalactone B are an area of active investigation. Like other withanolides, its complex steroidal structure allows for interaction with a variety of cellular components. The biological effects observed suggest that this compound may not have a single target but rather engages with multiple proteins, influencing their function and downstream signaling. The identification of these direct binding partners is crucial to fully understanding its mechanism of action. Advanced research methodologies, such as affinity chromatography and computational docking studies, are instrumental in identifying these molecular targets and characterizing the nature of the binding interactions, whether they be covalent or non-covalent.

Modulation of Cellular Signaling Pathways

This compound has been shown to exert its effects by modulating several critical cellular signaling pathways that govern cell fate and function.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. This compound has been observed to induce apoptosis in various cancer cell lines. This process is tightly regulated by a cascade of proteins, and this compound appears to influence key players in this pathway.

The induction of apoptosis is a key mechanism for the anticancer activity of many natural products. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. Research into the pro-apoptotic effects of this compound aims to identify which of these pathways is activated and the specific molecular triggers involved.

Uncontrolled cell proliferation is a hallmark of cancer. This compound has demonstrated the ability to inhibit the proliferation of cancer cells, suggesting its interference with the cell cycle machinery. The cell cycle is a series of events that leads to cell division and replication, and it is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).

By arresting the cell cycle at specific checkpoints, this compound can prevent cancer cells from dividing and growing. The exact mechanism of this cell cycle arrest is a focus of ongoing research, with studies aiming to pinpoint the specific cyclins, CDKs, or other regulatory proteins that are affected by the compound.

Chronic inflammation is a contributing factor to a variety of diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In many diseases, the NF-κB pathway is constitutively active, leading to the production of pro-inflammatory mediators.

This compound has been shown to exhibit anti-inflammatory properties, which are, at least in part, attributed to its ability to inhibit the NF-κB signaling pathway. By blocking the activation of NF-κB, this compound can reduce the expression of inflammatory genes, thereby mitigating the inflammatory response. The specific molecular interactions within the NF-κB cascade that are disrupted by this compound are an area of continued investigation.

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. There is growing interest in the potential of natural compounds to protect neurons from damage and death. While specific studies on the neuroprotective mechanisms of this compound are emerging, its known anti-inflammatory and antioxidant properties suggest potential therapeutic value in this area.

The neuroprotective effects of natural compounds are often linked to their ability to counteract oxidative stress and inflammation in the brain, two key factors in the pathogenesis of neurodegenerative disorders. Further research is needed to elucidate the specific pathways through which this compound may exert neuroprotective effects.

Enzyme Activity Modulation (e.g., Quinone Reductase 1 Induction)

This compound may also exert its biological effects by modulating the activity of specific enzymes. One such enzyme of interest is NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and the harmful effects of quinones.

Pre Clinical Pharmacological Research on Jaborosalactone B

In Vitro Efficacy Studies

Systematic reviews of scientific literature did not yield specific studies detailing the in vitro efficacy of Jaborosalactone B in the areas of oncology, inflammation, or neuroprotection.

While withanolides as a class have been investigated for their antiproliferative activities, specific data from cell-based assays focusing on this compound are not extensively reported. Research on other withanolides has often included evaluation against various cancer cell lines, but dedicated studies quantifying the cytotoxic or cytostatic effects of this compound are not sufficiently detailed in available literature to construct a thorough analysis.

The anti-inflammatory potential of this compound in cellular models has not been a prominent subject of published research. Although some withanolides have demonstrated anti-inflammatory properties by modulating inflammatory pathways, specific investigations into the effects of this compound on cellular markers of inflammation are not described in detail.

There is a notable absence of research investigating the neuroprotective effects of this compound in cell cultures. The potential of this compound to mitigate neuronal damage or degeneration in vitro has not been a focus of scientific inquiry based on accessible studies.

In Vivo Animal Model Investigations

Correspondingly, in vivo studies designed to evaluate the efficacy and pharmacological responses of this compound in animal models of disease are not well-documented.

No significant in vivo studies using animal models to assess the therapeutic efficacy of this compound for specific diseases have been published. Consequently, there is no available data to report on its potential effectiveness in a preclinical setting.

Toxicokinetics and Pre-Investigational New Drug (IND) Assessment

Detailed studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published. Consequently, key toxicokinetic parameters such as bioavailability, half-life, clearance rate, and volume of distribution for this compound remain undetermined. The process of a pre-IND assessment involves a comprehensive evaluation of a compound's safety profile before it can be tested in human clinical trials. nih.govnih.gov This typically includes a battery of in vitro and in vivo studies to assess acute and repeated-dose toxicity, genotoxicity, and safety pharmacology. nih.govevotec.com Without specific studies on this compound, no data can be presented for these critical preclinical safety endpoints.

Comparative Pharmacological Profiles with Other Withanolides

While a direct comparative pharmacological analysis between this compound and other withanolides is not explicitly detailed in the existing literature, a general comparison can be inferred from the known biological activities of withanolides as a class. Withanolides, in general, are recognized for a wide array of pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory properties. researchgate.netnih.gov

Withaferin A, one of the most extensively studied withanolides, has demonstrated potent anti-cancer activity through various mechanisms, including the inhibition of nuclear factor-kappaB (NF-κB) and the induction of apoptosis. nih.govnih.gov It has also been investigated for its anti-inflammatory and neuroprotective effects. nih.govresearchgate.net Other withanolides, such as withanone, have also been noted for their pharmacological activities. researchgate.net

The pharmacological activities of Jaborosalactones have been documented to some extent, with reports on their potential biological effects. However, a side-by-side comparison of the potency and efficacy of this compound with other specific withanolides under standardized experimental conditions is not available. Such comparative studies are essential to understand the unique therapeutic potential and structure-activity relationships within this diverse class of natural products.

Advanced Analytical Methodologies for Jaborosalactone B

Quantitative and Qualitative Analytical Techniques in Research

The qualitative analysis of Jaborosalactone B primarily involves the unequivocal confirmation of its molecular structure. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of its structural elucidation. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information on the proton and carbon framework of the molecule. For a more detailed structural assignment and to establish stereochemistry, two-dimensional (2D) NMR experiments are indispensable. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques help in establishing the connectivity between protons and carbons within the this compound molecule.

For quantitative analysis, which aims to determine the concentration of this compound in a given sample, High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique. When coupled with a suitable detector, such as an Ultraviolet (UV) detector, HPLC allows for the separation and quantification of this compound from a complex mixture. The development of a robust HPLC method is crucial for accurate quantification and is often validated for linearity, accuracy, precision, and sensitivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for a Jaborosalactone Skeleton (Note: The following data is representative for a typical jaborosalactone and is intended for illustrative purposes due to the limited availability of specific published data for this compound.)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1202.5-
2128.95.85 (d, 10.0)
3145.16.70 (dd, 10.0, 6.0)
434.22.50 (m)
555.83.15 (d, 6.0)
678.94.40 (br s)
1048.7-
2275.34.30 (dd, 12.0, 4.0)
2532.12.10 (m)
26166.4-

Hyphenated Techniques in Complex Mixture Analysis

The analysis of this compound in its natural matrix, typically a plant extract, presents a significant challenge due to the presence of numerous other structurally related and unrelated compounds. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing such complex mixtures.

LC-NMR combines the separation power of HPLC with the structure-elucidating capability of NMR. This technique allows for the direct acquisition of NMR data for compounds as they elute from the HPLC column. For the analysis of a complex plant extract containing this compound, LC-NMR can be used to obtain the NMR spectra of the target compound and its isomers or other related withanolides in a single run, without the need for prior isolation. This is particularly useful for the rapid identification of known compounds and the structural characterization of novel withanolides.

LC-MS is a highly sensitive and selective hyphenated technique that couples HPLC with mass spectrometry. It is extensively used in natural product research for the rapid screening and identification of known compounds in complex mixtures. In the context of this compound analysis, an LC-MS method can provide information on the retention time, molecular weight, and fragmentation pattern of the compound. This data can be compared with that of a reference standard or with literature data for tentative identification. Furthermore, tandem mass spectrometry (LC-MS/MS) can provide more detailed structural information through collision-induced dissociation studies, which is valuable for distinguishing between isomeric withanolides.

Table 2: Typical LC-MS Parameters for Withanolide Analysis (Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.)

ParameterValue
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile (B52724) with 0.1% formic acid
Gradient5% to 95% B over 20 minutes
Flow Rate0.3 mL/min
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan Rangem/z 100-1000
Capillary Voltage3.5 kV
Cone Voltage30 V

Method Development for Research Applications

The development of a reliable analytical method is a prerequisite for any research involving the quantification or detailed characterization of this compound. The process of method development is systematic and involves several stages to ensure the final method is robust, accurate, and fit for its intended purpose.

The initial step in method development is to define the analytical target profile, which outlines the goals of the method, such as the desired sensitivity, selectivity, and sample throughput. This is followed by the selection of the appropriate analytical technique, which for this compound is typically HPLC for quantification and LC-MS or LC-NMR for identification in complex mixtures.

Subsequent steps involve the optimization of various experimental parameters. For an HPLC method, this includes the choice of the stationary phase (column), the composition and gradient of the mobile phase, the column temperature, and the detector wavelength. For mass spectrometry-based methods, parameters such as the ionization source conditions and collision energy (for MS/MS) are optimized to achieve the desired sensitivity and fragmentation.

Once the method is developed, it must be validated to demonstrate its reliability. Method validation involves assessing various parameters, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. A well-developed and validated analytical method is essential for generating high-quality data in research applications involving this compound.

An in-depth exploration of the chemical compound this compound reveals a landscape ripe with opportunities for future scientific investigation. This article delves into the prospective research avenues that could unlock the full potential of this intricate natural product, from its biosynthesis to its therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.